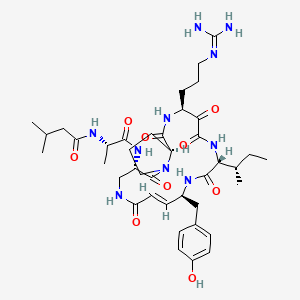

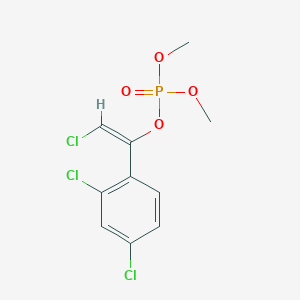

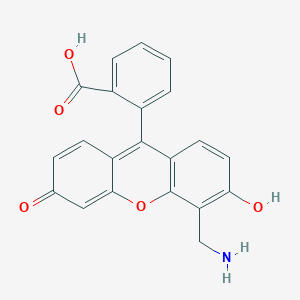

![molecular formula C41H26O26 B1252824 (1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1252824.png)

(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone is an ellagitannin, a type of hydrolyzable tannin, found in oak and chestnut wood, as well as in the stem barks of Terminalia leiocarpa and Terminalia avicennoides . It is the diastereomer of vescalagin in the C-1 position of the glycosidic chain . This compound and vescalagin are the most abundant ellagitannins in white wine stored in oak barrels, contributing to the color and taste of wines and spirits .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of castalagin involves several steps:

Concentration and Precipitation: The extract is concentrated at a low temperature, and a gelatine solution is added.

Purification: The solution is purified using macroporous resin, eluted with water and ethanol, and concentrated.

Separation: Preparative liquid chromatography is used to separate and obtain castalagin.

Industrial Production Methods: The industrial production of castalagin follows similar steps but is optimized for higher yield and purity. The process is executed at temperatures below 50°C to avoid chemical and structural changes of active components .

化学反応の分析

Types of Reactions: (1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form new derivatives, contributing to the aging process of wines.

Polymerization: It can polymerize with other ellagitannins or form complexes with anthocyanins and flavonoids.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include oxygen and other reactive oxygen species.

Polymerization Conditions: Polymerization often occurs under acidic conditions, which are common in wine aging.

Major Products:

Oxidation Products: New derivatives formed during the aging of wines.

Polymerization Products: Complexes with anthocyanins and flavonoids, such as acutissimin A.

科学的研究の応用

(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the behavior of ellagitannins and their interactions with other molecules.

Biology: Investigated for its antioxidant properties and its role in plant defense mechanisms.

Medicine: Studied for its potential antibacterial, antiviral, and anti-inflammatory properties.

Industry: Used in the food industry as a natural preservative due to its antioxidant properties.

作用機序

(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges free radicals, reducing oxidative stress.

Antibacterial Activity: It inhibits the growth of bacteria by interfering with their cell walls and metabolic processes.

Anti-inflammatory Activity: It inhibits the release of pro-inflammatory cytokines such as IL-8 and IL-6 by blocking the NF-κB pathway.

類似化合物との比較

Vescalagin: The diastereomer of castalagin, found in similar sources and with similar properties.

Punicalagin: Another ellagitannin with potent antioxidant properties, found in pomegranate.

Ellagic Acid: A hydrolysis product of ellagitannins, known for its antioxidant and antiproliferative activities.

Uniqueness of (1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone: this compound is unique due to its specific structural configuration and its abundance in oak and chestnut wood. Its ability to form complexes with other molecules, such as anthocyanins and flavonoids, makes it particularly valuable in the aging of wines and spirits .

特性

分子式 |

C41H26O26 |

|---|---|

分子量 |

934.6 g/mol |

IUPAC名 |

(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone |

InChI |

InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2/t11-,31-,34-,35+,36+/m1/s1 |

InChIキー |

UDYKDZHZAKSYCO-JLQXGYSZSA-N |

SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

異性体SMILES |

C1[C@@H]2[C@H]([C@H]3[C@@H]4[C@@H](C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

正規SMILES |

C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |

同義語 |

castalagin vescalagin vescalagin, (33beta)-isomer vescalene vescalin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

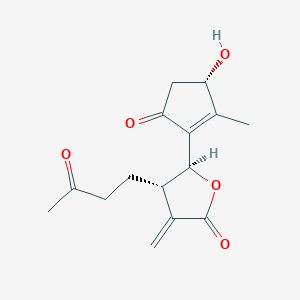

![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)

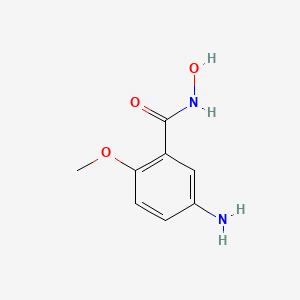

![2,5-Dimethyl-1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole](/img/structure/B1252748.png)

![(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1252751.png)